

3-Fluoro-4-phenylphenol chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluoro-4-phenylphenol**

Cat. No.: **B1301823**

[Get Quote](#)

An In-depth Technical Guide to **3-Fluoro-4-phenylphenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, potential synthesis, analytical methodologies, and predicted biological activities of **3-Fluoro-4-phenylphenol**. The information is structured to serve as a foundational resource for professionals in research and drug development.

Core Chemical Properties

3-Fluoro-4-phenylphenol, also known as 2-Fluoro[1,1'-biphenyl]-4-ol, is an aromatic organic compound.^[1] Its structure consists of a biphenyl backbone with a fluorine atom and a hydroxyl group substitution on one of the phenyl rings. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Fluoro-4-phenylphenol**.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ FO	[1][2]
Molecular Weight	188.20 g/mol	[1][2]
CAS Number	477860-13-2	[1]
Alternate CAS	84376-21-6 (for 2-Fluoro-4-phenylphenol)	[2]
Appearance	Not specified, likely a solid at room temperature.	
Purity	Available up to 96%	[3]

Spectral and Computational Data

Property	Value	Reference
IUPAC Name	2-fluoro-4-phenylphenol	[2]
InChI	InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H	[2]
InChIKey	YTFYLPMGFTYAPF-UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F	[2]
XLogP3	3.4	[2]

Synthesis and Experimental Protocols

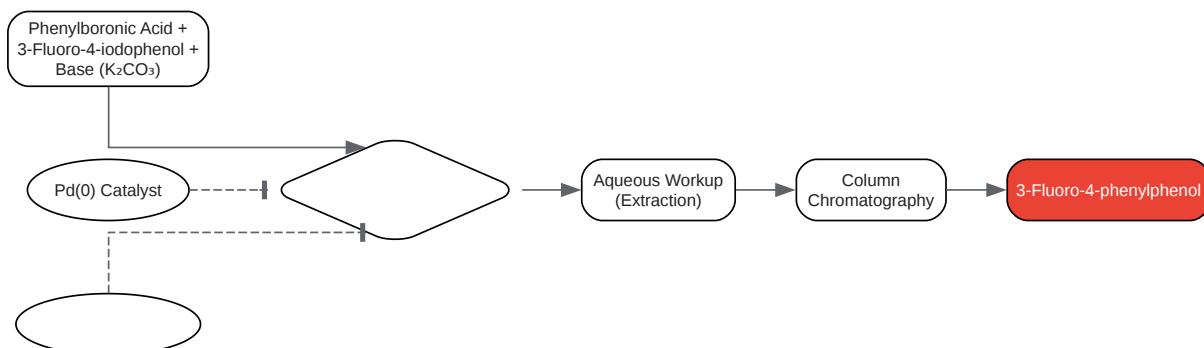
While specific experimental protocols for the synthesis of **3-Fluoro-4-phenylphenol** are not detailed in the provided search results, a highly probable and widely used method is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl compounds.[4]

Proposed Synthesis: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for synthesizing the parent compound, 4-phenylphenol.^{[4][5]}

Reaction: The proposed synthesis involves the palladium-catalyzed coupling of phenylboronic acid with 3-fluoro-4-iodophenol.

Reagents and Materials:


- Phenylboronic acid
- 3-Fluoro-4-iodophenol (or 4-bromo-2-fluorophenol)
- Palladium catalyst (e.g., 10% Palladium on carbon, $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., Potassium carbonate, Sodium carbonate)
- Solvent (e.g., Water, Toluene, Dimethoxyethane)
- Round-bottom flask
- Condenser
- Magnetic stirrer and hot plate
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Methodology:

- **Setup:** To a round-bottom flask, add the aryl halide (e.g., 3-fluoro-4-iodophenol), phenylboronic acid (typically 1.1 to 1.5 equivalents), and the base (typically 2-3 equivalents).
- **Solvent and Catalyst:** Add the chosen solvent and the palladium catalyst (typically 1-5 mol %).
- **Reaction:** The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) with vigorous stirring for a period ranging from 30 minutes to several hours, depending on the

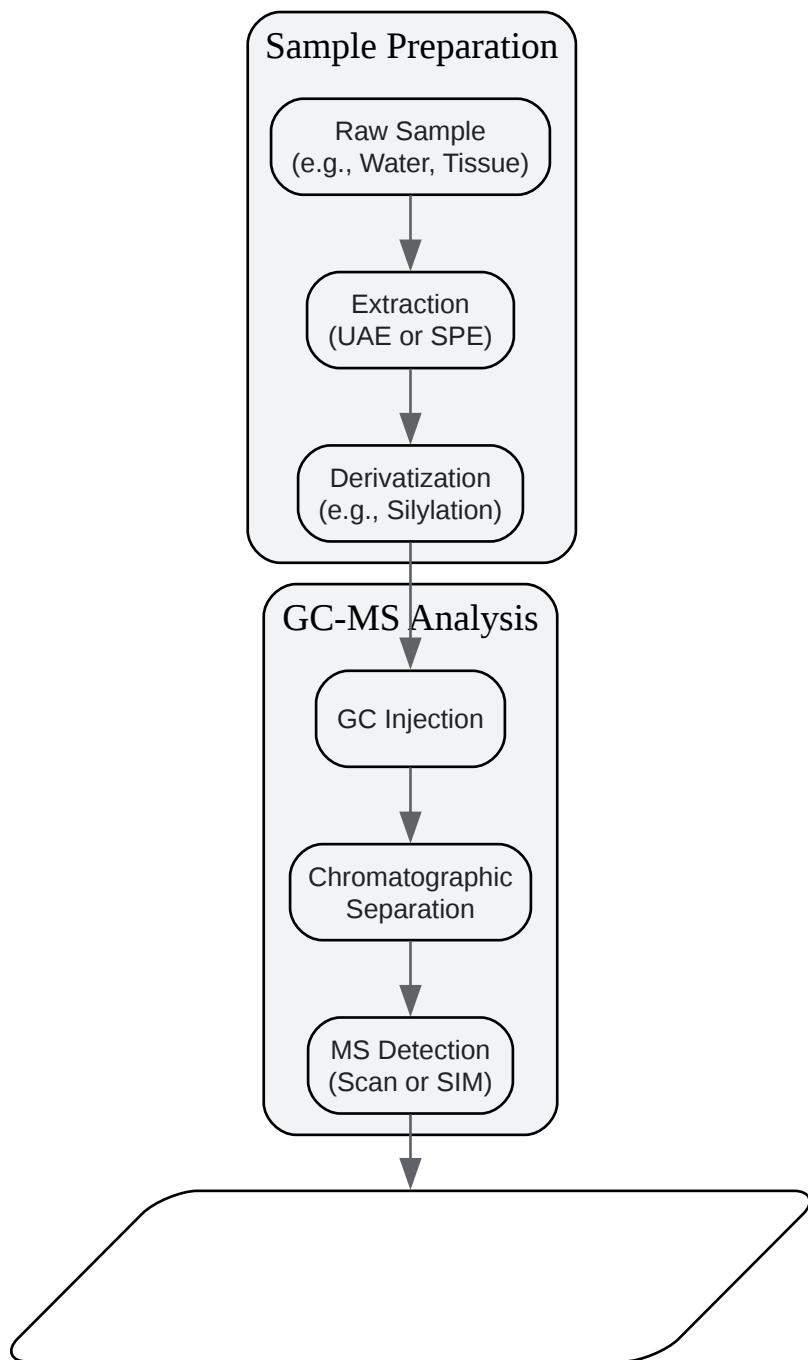
reactivity of the substrates.^[4] Reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Workup:** After the reaction is complete, the mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Proposed Suzuki coupling workflow for synthesizing **3-Fluoro-4-phenylphenol**.

Analytical Methods


The analysis of **3-Fluoro-4-phenylphenol**, particularly in complex matrices, would likely involve chromatographic techniques coupled with mass spectrometry, which are standard for detecting and quantifying similar phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for analyzing volatile and thermally stable compounds. Given that related nitrophenols are analyzed by GC, this is a viable technique.^[6]

Experimental Protocol Outline:

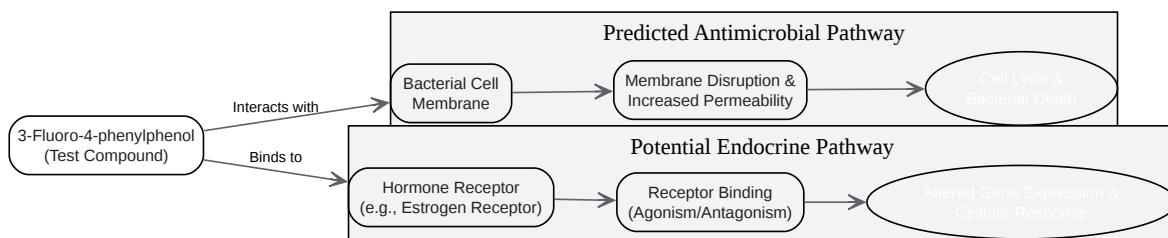
- Sample Preparation: For environmental or biological samples, a multi-step process is required.
 - Extraction: Ultrasound-assisted extraction (UAE) or solid-phase extraction (SPE) is commonly used to isolate the analyte from the sample matrix (e.g., water, soil, tissue).
 - Derivatization (Optional but common): The phenolic hydroxyl group is often derivatized (e.g., silylation) to increase volatility and improve chromatographic peak shape.
- GC Separation: The prepared sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms). The oven temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the column's stationary phase.
- MS Detection: The separated compounds elute from the GC column and enter the mass spectrometer. The MS is typically operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of phenolic compounds using GC-MS.

Biological Activity and Relevance

No direct experimental data on the biological activity of **3-Fluoro-4-phenylphenol** was found. However, based on structure-activity relationships (SAR) of related phenolic and biphenyl


compounds, we can infer its potential activities.

Predicted Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties, often acting by disrupting microbial cell membranes.^[7] The functionalization of natural phenols, particularly through halogenation, has been shown to be an effective strategy for enhancing their biological activity.^[8] For instance, chlorination and bromination of thymol increase its antimicrobial potency significantly.^[8] The presence of a fluorine atom in **3-Fluoro-4-phenylphenol**—a highly electronegative and lipophilic substituent—is predicted to enhance its antimicrobial properties compared to the parent 4-phenylphenol.^[7]

Potential Endocrine-Disrupting Activity

The parent compound, 4-phenylphenol, is a known endocrine-disrupting chemical (EDC) that acts as an agonist for the estrogen receptor (ER) alpha and an antagonist for the androgen receptor (AR).^{[9][10]} It is frequently monitored in environmental and food samples for this reason. The introduction of a fluorine atom onto the phenolic ring could modulate this receptor-binding activity. The effect is not easily predictable without experimental data, as the fluorine could alter binding affinity and orientation within the receptor's ligand-binding pocket.^[7] Therefore, **3-Fluoro-4-phenylphenol** should be considered a potential EDC that warrants experimental investigation.

[Click to download full resolution via product page](#)

Caption: Predicted biological interaction pathways for **3-Fluoro-4-phenylphenol**.

Safety and Handling

Specific safety data for **3-Fluoro-4-phenylphenol** is not available. However, based on the hazard classifications of related phenylphenols, the compound should be handled with care. [11][12][13]

- Hazard Statements (Predicted): Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13] May be toxic to aquatic life with long-lasting effects (H411).[11]
- Precautionary Measures:
 - Use only in a well-ventilated area.
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
 - Avoid breathing dust/fumes.[11]
 - Wash hands thoroughly after handling.[12]
 - Avoid release to the environment.[13]

This guide serves as a technical summary based on available data and established scientific principles. All predictions regarding synthesis and biological activity require experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-phenylphenol | LGC Standards [lgcstandards.com]

- 2. 2-Fluoro-4-phenylphenol | C12H9FO | CID 13004448 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 6. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents
[patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC
[pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [3-Fluoro-4-phenylphenol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1301823#3-fluoro-4-phenylphenol-chemical-properties\]](https://www.benchchem.com/product/b1301823#3-fluoro-4-phenylphenol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com